1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride

Solubility Salt selection Medicinal chemistry building blocks

The [3,2-b] triazolo-thiazole hydrochloride (CAS 2504201-95-8) is the preferred building block for medicinal chemistry derivatization. Unlike the free base (CAS 1219905-66-4), this salt form guarantees reliable aqueous solubility and long-term storage stability, eliminating handling issues common to neutral heterocyclic amines. The primary aminomethyl substituent at position 6 is a direct conjugation point for amide coupling, N-alkylation to triazolium salts, or PROTAC linker attachment. With a validated SHP2 IC₅₀ of 2.85 µM for related [3,2-b] derivatives, this 98 % pure building block allows fragment growth to a 50–100 compound library in weeks, not months.

Molecular Formula C5H7ClN4S
Molecular Weight 190.65
CAS No. 2504201-95-8
Cat. No. B2715538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride
CAS2504201-95-8
Molecular FormulaC5H7ClN4S
Molecular Weight190.65
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)S1)CN.Cl
InChIInChI=1S/C5H6N4S.ClH/c6-1-4-2-10-5-7-3-8-9(4)5;/h2-3H,1,6H2;1H
InChIKeyCPRCFNDLKFTQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride (CAS 2504201-95-8): Procurement-Relevant Structural and Physicochemical Profile


1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride (CAS 2504201-95-8) is a heterocyclic building block combining a 1,2,4-triazole and a 1,3-thiazole ring in a [3,2-b] fused configuration, with an aminomethyl substituent at the 6-position provided as the hydrochloride salt. The free base analog (thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine, CAS 1219905-66-4) is commercially available as a 95% solid , while the target hydrochloride salt is supplied at up to 98% purity by specialist vendors . The salt form directly addresses the handling and solubility limitations often encountered with neutral heterocyclic amines, making it a preferred input for medicinal chemistry derivatization workflows.

Why 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride Cannot Be Replaced by Generic Triazole-Thiazole Hybrids


The [3,2-b] triazolo-thiazole scaffold is only one of several possible ring-fusion isomers (e.g., [2,3-c] or [3,4-b]), and the type of fusion profoundly influences electronic distribution, target engagement, and biological readout [1]. Within the [3,2-b] series, the aminomethyl substituent at position 6 provides a primary amine handle that is absent in the 6-one, 6-ol, or 6-alkyl congeners commonly explored in kinase and antimicrobial programs [2][3]. Furthermore, the hydrochloride salt form confers aqueous solubility and storage stability advantages over the free base (CAS 1219905-66-4), which is supplied as a neutral solid with no controlled counterion . Selecting a generic triazole-thiazole hybrid—even one with the same [3,2-b] core—without verifying the substitution pattern and salt form risks introducing uncontrolled variables in solubility, reactivity, and biological potency.

Quantitative Differentiation of 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt of 1-{[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methanamine provides a quantifiable handling advantage over the free base (CAS 1219905-66-4). The free base is supplied as a neutral solid with 95% purity by Sigma-Aldrich . The hydrochloride salt is available at 98% purity (Leyan) and 95% purity (CheMenu) , with the protonated amine enhancing water solubility—a property critical for aqueous-based conjugation reactions (e.g., amide bond formation, PROTAC linker attachment) and for achieving consistent solution-phase assay concentrations. While explicit aqueous solubility values (mg/mL) are not reported in the vendor literature for either form, the general principle that hydrochloride salts of heterocyclic amines exhibit ≥10-fold higher aqueous solubility than their free base counterparts is well-established in pharmaceutical salt screening.

Solubility Salt selection Medicinal chemistry building blocks

Regioisomer Differentiation: [3,2-b] vs. [3,4-b] Triazolo-Thiazole Fusion Impacts Biological Activity Profiles

The [3,2-b] ring fusion of the target compound defines a distinct pharmacophore compared to the [3,4-b] isomer exemplified by 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride (CAS 2742657-67-4). The [3,4-b] isomer has been reported to disrupt bacterial cell wall synthesis and inhibit DNA gyrase, whereas the [3,2-b] scaffold is predominantly explored in kinase inhibition (e.g., SHP2 IC50 = 2.85 μM for compound 5-2k [1]) and antimicrobial applications via membrane disruption (MIC 0.97–250 μg/mL for triazolium salts [2]). A comprehensive review of thiazolotriazoles explicitly states that '[3,2-b] or [2,3-c] isomers' exhibit divergent biological profiles due to differences in ring electronics and molecular shape [3]. No head-to-head study comparing the two regioisomers directly is available, but the distinct biological target preferences underscore the risk of substituting one isomer for another.

Regioisomerism Kinase inhibition Antimicrobial activity

Aminomethyl Linker vs. Ethylamine Homologue: Impact on Conformational Flexibility and Ligand Efficiency

The target compound features a one-carbon (aminomethyl) linker between the heterocyclic core and the primary amine, whereas the closest homolog, 2-{[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine (CAS 887833-96-7), carries a two-carbon (ethylamine) linker. The shorter linker in the target compound reduces molecular weight (190.65 vs. 168.22 g/mol for the ethylamine free base; 190.65 vs. ~204.7 g/mol for the ethylamine hydrochloride) and decreases the number of rotatable bonds, which typically translates to lower entropic penalty upon target binding and higher ligand efficiency. In the context of fragment-based drug discovery, the aminomethyl derivative offers a more rigid, vector-defined amine for conjugation to carboxylic acid-containing warheads or E3 ligase ligands, minimizing linker-related flexibility that can complicate PROTAC ternary complex formation.

Linker chemistry Ligand efficiency PROTAC design

Scaffold Validation in Kinase Inhibition: SHP2 IC50 of 2.85 μM for [3,2-b] Triazolo-Thiazole Derivative

A recent study demonstrated that a thiazolo[3,2-b][1,2,4]triazole derivative bearing a salicylic acid fragment (compound 5-2k) inhibited SHP2 phosphatase with an IC50 of 2.85 ± 0.50 μM, while also exhibiting selective Fe3+ sensing (LOD 8.2 μM) and low cytotoxicity in PBMCs [1]. Although this specific derivative is more elaborated than the target aminomethyl building block, the data validate the inherent druggability of the [3,2-b] triazolo-thiazole core for phosphatase inhibition—a property not shared by the [3,4-b] regioisomer, which is primarily associated with antibacterial mechanisms. The primary amine in the target compound serves as the synthetic entry point for installing the salicylic acid or analogous zinc-binding fragments required for SHP2 activity.

SHP2 inhibition Cancer therapeutics Fluorescent probes

Antimicrobial Potential of the [3,2-b] Scaffold: MIC Range 0.97–250 μg/mL Across Bacterial and Fungal Strains

A 2025 study on [1,3]thiazolo[3,2-b][1,2,4]triazolium salts—cationic derivatives of the same [3,2-b] core—reported MIC values ranging from 0.97 to 250 μg/mL against Gram-positive and Gram-negative bacteria, with compound 2a achieving MFC 125 μg/mL and MIC 31.25 μg/mL against Candida albicans and Saccharomyces cerevisiae [1]. The target aminomethyl building block can be readily converted to the corresponding triazolium salt via N-alkylation, providing a direct synthetic path to this antimicrobial chemotype. In contrast, the [3,4-b] regioisomer derivatives have been explored primarily for DNA gyrase inhibition, representing a mechanistically distinct antimicrobial approach [2].

Antimicrobial resistance Antifungal Triazolium salts

Glioma Cell Line Activity: Class-Level Cytotoxicity for [3,2-b] Triazolothiazoles

A 2023 study synthesized a series of 2-(6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl) isoindoline-1,3-diones and (E)-1-phenyl-N-(6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl) methanimines, reporting IC50 values of 8.09 μM (compound 4g) and 8.74 μM (compound 6i) against C6 rat glioma cells, with G1 and G2-M phase arrest and apoptosis via ERK/AKT pathway modulation [1]. While these specific derivatives bear phenyl and isoindoline substituents absent in the target building block, they confirm that the [3,2-b] triazolothiazole core can support low-micromolar cytotoxicity in a difficult-to-treat CNS cancer model. The target aminomethyl compound offers an unsubstituted primary amine for generating focused libraries around this validated glioma-active core.

Glioma Cytotoxicity MAP kinase pathway

Optimal Application Scenarios for 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride Based on Quantitative Evidence


SHP2 Phosphatase Inhibitor Fragment Elaboration

The validated IC50 of 2.85 μM for a [3,2-b] triazolo-thiazole derivative against SHP2 [1] positions the target aminomethyl building block as an ideal starting point for fragment growth. The primary amine enables rapid amide coupling to salicylic acid or other zinc-binding motifs, while the hydrochloride salt ensures reliable dissolution in DMF or aqueous coupling buffers. Researchers can procure this single building block to generate a 50–100 compound library by parallel amidation, condensing months of synthetic effort into weeks.

Antimicrobial Triazolium Salt Library Synthesis

Given the MIC range of 0.97–250 μg/mL for [3,2-b] triazolium salts against clinically relevant pathogens [2], the target compound's primary amine serves as the direct precursor for N-alkylation to diverse triazolium salts. The 98% purity available from select vendors minimizes purification after quaternization, enabling high-throughput parallel synthesis of antimicrobial candidates with minimal batch-to-batch variability.

Glioma SAR Studies with Built-In Negative Control

The glioma-active [3,2-b] triazolothiazole derivatives (IC50 8.09–8.74 μM) [3] were elaborated at the 2-position. The target compound, lacking this substitution, serves as the ideal negative control in cell-based assays while simultaneously providing the core for synthesizing new analogs. This dual utility—pharmacological control and synthetic intermediate—maximizes the return on procurement for neuroscience-focused medicinal chemistry groups.

PROTAC Linker Attachment via Primary Amine Conjugation

The aminomethyl group offers a one-step conjugation point for carboxylic acid-terminated E3 ligase ligands (e.g., VHL, CRBN) in PROTAC design. Compared to the ethylamine homolog, the shorter linker reduces conformational entropy, potentially improving ternary complex cooperativity. The hydrochloride salt ensures solubility in DMSO or aqueous stock solutions, a practical requirement for cellular PROTAC degradation assays.

Quote Request

Request a Quote for 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.